m-(2-Fluorophenoxy)toluene
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Overview
Description
m-(2-Fluorophenoxy)toluene is an organic compound with the chemical formula C8H7FOCH3. It belongs to the family of aromatic ethers and is known for its role in targeting nitric oxide synthase isoforms, which are important for controlling inflammation in the human body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of m-(2-Fluorophenoxy)toluene typically involves the reaction of 2-fluorophenol with toluene under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 2-fluorophenol reacts with toluene in the presence of a base such as potassium carbonate and a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
m-(2-Fluorophenoxy)toluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the fluorine or phenoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
m-(2-Fluorophenoxy)toluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its role in targeting nitric oxide synthase isoforms makes it valuable in studying inflammation and related biological processes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of m-(2-Fluorophenoxy)toluene involves its interaction with nitric oxide synthase isoforms. By targeting these enzymes, it helps regulate the production of nitric oxide, a key molecule in inflammatory responses. This interaction can modulate various signaling pathways involved in inflammation and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorophenyl tolyl ether
- 2-Fluoro-3’-methyldiphenyl ether
Uniqueness
m-(2-Fluorophenoxy)toluene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target nitric oxide synthase isoforms sets it apart from other similar compounds, making it particularly valuable in inflammation research .
Properties
IUPAC Name |
1-fluoro-2-(3-methylphenoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-10-5-4-6-11(9-10)15-13-8-3-2-7-12(13)14/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTPKDJFHJHNPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608849 |
Source
|
Record name | 1-Fluoro-2-(3-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78850-78-9 |
Source
|
Record name | 1-Fluoro-2-(3-methylphenoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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